Berberrubine
Overview
Description
Berberrubine is a naturally occurring isoquinoline alkaloid and one of the main active metabolites of berberine. It is known for its significant biological activities, including anti-obesity and antihypoglycemic effects. This compound has been studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as non-alcoholic fatty liver disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
Berberrubine can be synthesized through the structural modification of berberine. One common method involves heating berberine at 220°C in a vacuum stove for 10 minutes. This process leads to the formation of this compound by altering the chemical structure of berberine .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of berberine from natural sources, followed by its chemical modification to produce this compound. The extraction methods for berberine include the use of solvents such as ethanol or methanol, followed by purification processes like chromatography. The extracted berberine is then subjected to the aforementioned heating process to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Berberrubine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, such as azo coupling reactions with aryldiazonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Aryldiazonium salts are used in azo coupling reactions under weakly alkaline conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: 12-(aryldiazo)berberrubines are formed through azo coupling reactions.
Scientific Research Applications
Berberrubine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various derivatives with potential biological activities.
Mechanism of Action
Berberrubine exerts its effects through multiple molecular targets and pathways. It modulates glucose and lipid metabolism by regulating the expression of proteins such as ATGL, GK, PPARα, CPT-1, ACC1, FAS, and CD36. Additionally, this compound maintains glucose homeostasis via GLUT2, GSK3β, and G6Pase . It also influences the composition of gut microbiota, which plays a role in its therapeutic effects .
Comparison with Similar Compounds
Berberrubine is part of the protoberberine alkaloid family, which includes compounds such as berberine, thalifendine, demethyleneberberine, jatrorrhizine, and columbamine. These compounds share a similar molecular skeleton but differ in their substitution patterns . This compound is unique due to its specific biological activities and its ability to modulate glucose and lipid metabolism more effectively than some of its analogs .
List of Similar Compounds
- Berberine
- Thalifendine
- Demethyleneberberine
- Jatrorrhizine
- Columbamine
Properties
IUPAC Name |
17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,6-9H,4-5,10H2,1H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYPKDKODVRYGP-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169675 | |
Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17388-19-1 | |
Record name | Berberrubine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17388-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Beroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Berberrubine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZT5GBZ8KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Berberrubine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030266 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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